

Spectroscopic Profile of Dibenzofuran-2-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dibenzofuran-2-carboxaldehyde*

Cat. No.: *B1267318*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Dibenzofuran-2-carboxaldehyde**, a key heterocyclic organic compound. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis.

Core Spectroscopic Data

The structural elucidation of **Dibenzofuran-2-carboxaldehyde** is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.12	s	-	H-1' (CHO)
8.53	d	1.5	H-1
8.24	d	8.0	H-6
8.02	dd	8.5, 1.5	H-3
7.78	d	8.5	H-4
7.71	ddd	8.0, 7.5, 1.0	H-8
7.60	d	8.0	H-9
7.52	ddd	8.0, 7.5, 1.0	H-7

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
192.1	C-1' (CHO)
157.0	C-9b
150.0	C-5a
134.5	C-2
129.5	C-8
128.9	C-4
127.8	C-1
125.0	C-6
123.6	C-7
122.0	C-9a
121.8	C-3
112.9	C-9

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm^{-1})	Intensity	Assignment
3060	w	C-H stretch (aromatic)
2830, 2740	w	C-H stretch (aldehyde)
1695	s	C=O stretch (aldehyde)
1620, 1590, 1450	m	C=C stretch (aromatic)
1250	s	C-O-C stretch (ether)
890, 820	s	C-H bend (aromatic)

s = strong, m = medium, w = weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.^[1]

m/z	Relative Intensity (%)	Assignment
196	100	[M] ⁺ (Molecular ion)
195	95	[M-H] ⁺
167	40	[M-CHO] ⁺
139	55	[M-CHO-CO] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Dibenzofuran-2-carboxaldehyde** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400-600 MHz for ¹H and 100-150 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

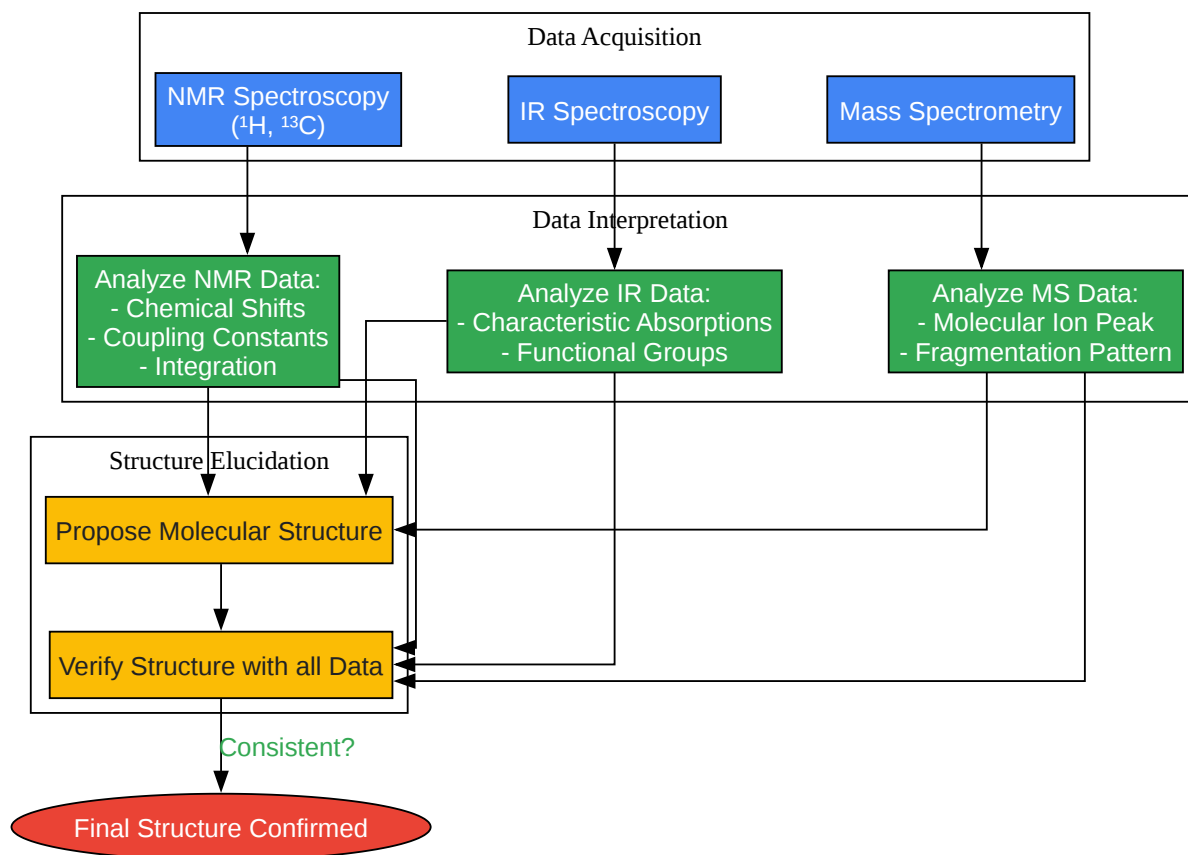
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a solution. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of an organic molecule like **Dibenzofuran-2-carboxaldehyde** using spectroscopic data follows a logical progression. The following diagram illustrates this general workflow.



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Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic techniques.

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References

- 1. tandfonline.com [tandfonline.com]
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